
3,4,5-triethoxy-N-(1H-indazol-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-triethoxy-N-(1H-indazol-6-yl)benzamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
3,4,5-Triethoxy-N-(1H-indazol-6-yl)benzamide plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions of this compound with these biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complexes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic pathways . Moreover, this compound affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, the inhibition of COX-2 by this compound involves the binding of the compound to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to this compound in cell culture studies has shown sustained effects on cell signaling and gene expression, indicating its potential for prolonged therapeutic use.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound in tissues is influenced by factors such as tissue perfusion, binding affinity, and the presence of transporters.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can be transported to specific organelles, such as the mitochondria and nucleus, through targeting signals and post-translational modifications. The localization of this compound within these compartments influences its ability to modulate cellular processes and exert its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This can be achieved through transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization in the presence of oxygen . The benzamide group is then introduced through a condensation reaction with 3,4,5-triethoxybenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction conditions to minimize byproducts and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(1H-indazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3,4,5-triethoxy-N-(1H-indazol-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(1H-indazol-6-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of specific kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Niraparib: An anticancer drug used for the treatment of ovarian cancer.
Pazopanib: A tyrosine kinase inhibitor used for renal cell carcinoma.
Uniqueness
3,4,5-triethoxy-N-(1H-indazol-6-yl)benzamide is unique due to its specific substitution pattern on the benzamide moiety, which may confer distinct biological activities compared to other indazole derivatives . Its triethoxy substitution is particularly noteworthy as it can influence the compound’s solubility and bioavailability .
Properties
IUPAC Name |
3,4,5-triethoxy-N-(1H-indazol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-4-25-17-9-14(10-18(26-5-2)19(17)27-6-3)20(24)22-15-8-7-13-12-21-23-16(13)11-15/h7-12H,4-6H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVVXENTPXLTEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577114.png)
![2-(1,2-benzoxazol-3-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B6577145.png)
![3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6577161.png)
![3-methyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide](/img/structure/B6577168.png)
![6-fluoro-3-[(pyridin-3-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6577176.png)
![N-[(2-methoxyphenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B6577177.png)
![6-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}-1H-indole-2-carboxamide](/img/structure/B6577181.png)
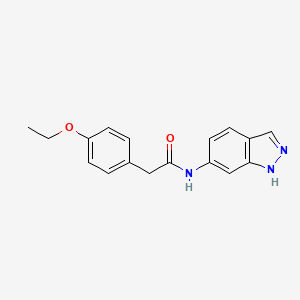
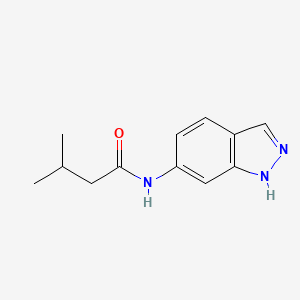
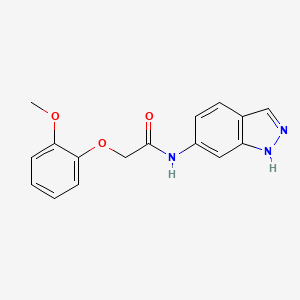
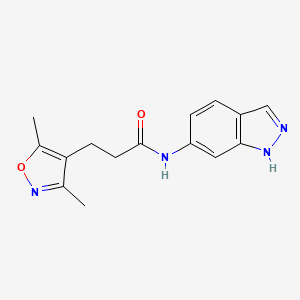
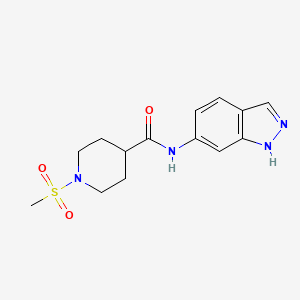
![methyl 5-{[1,1'-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B6577227.png)
![6-chloro-2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B6577235.png)
